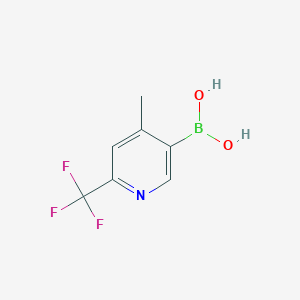
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, starting with a halogenated pyridine derivative, the halogen can be exchanged with a metal such as lithium or magnesium, and then reacted with a boron-containing reagent to form the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol. The reaction typically occurs under mild conditions, making it suitable for a wide range of functional groups .
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which (4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The palladium catalyst plays a crucial role in this process by undergoing oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another pyridinylboronic acid used in similar cross-coupling reactions.
4-Pyridinylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
2-(Trifluoromethyl)pyridine-5-boronic acid: A compound with a similar trifluoromethyl group, used in various organic syntheses.
Uniqueness
(4-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination enhances its reactivity and allows for the formation of diverse and complex organic molecules, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C7H7BF3NO2 |
|---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-2-6(7(9,10)11)12-3-5(4)8(13)14/h2-3,13-14H,1H3 |
InChI Key |
PJNARSMSNOCCRQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















